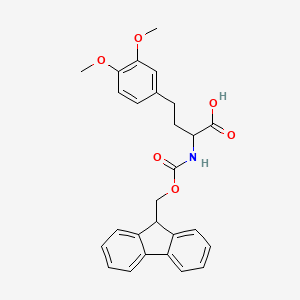
(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethoxyphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-2-amino-4-butyric acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Fmoc Protection: The intermediate is then protected with the Fmoc group using reagents like Fmoc-Cl in the presence of a base such as triethylamine.
Final Product: The final step involves purification and characterization of the product using techniques like column chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of automated synthesizers and large-scale reactors to facilitate the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine
In the field of medicine, this compound may have potential therapeutic applications. It can be used in the design of new drugs and as a reference compound in pharmacological studies.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(3,4-Dimethoxy-phenyl)-2-amino-butyric acid: Lacks the Fmoc protecting group.
(S)-4-(3,4-Dimethoxy-phenyl)-2-(tert-butoxycarbonylamino)-butyric acid: Contains a different protecting group (Boc) instead of Fmoc.
(S)-4-(3,4-Dimethoxy-phenyl)-2-(acetylamino)-butyric acid: Contains an acetyl group instead of Fmoc.
Uniqueness
The presence of the Fmoc protecting group in (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid makes it unique compared to similar compounds. This group provides stability and allows for selective deprotection under mild conditions, making it advantageous for use in peptide synthesis and other applications.
Propriétés
Formule moléculaire |
C27H27NO6 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C27H27NO6/c1-32-24-14-12-17(15-25(24)33-2)11-13-23(26(29)30)28-27(31)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12,14-15,22-23H,11,13,16H2,1-2H3,(H,28,31)(H,29,30) |
Clé InChI |
MPPZZKBAHVJGRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
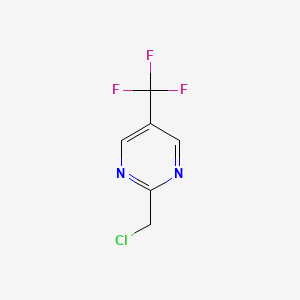
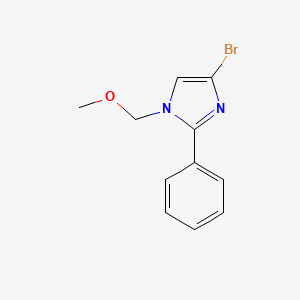
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)
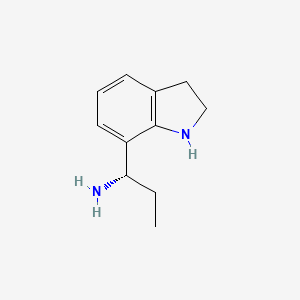
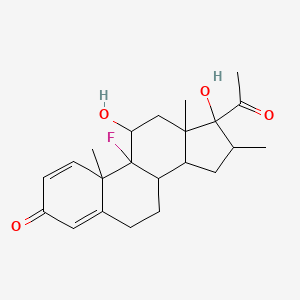

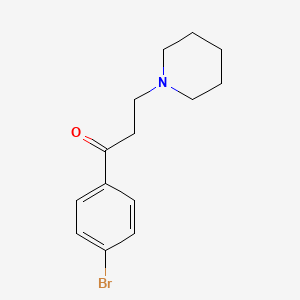
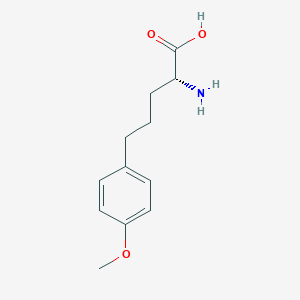


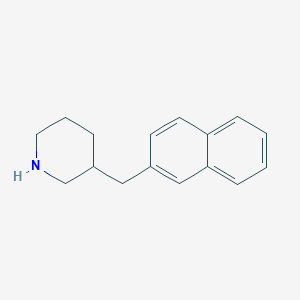
![1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B12282875.png)
